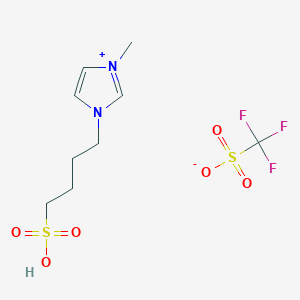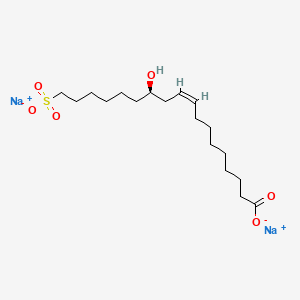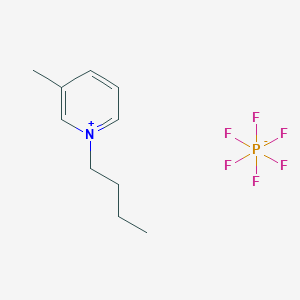![molecular formula C34H26O4 B3069459 (R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol CAS No. 756491-51-7](/img/structure/B3069459.png)
(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it valuable in various scientific research and industrial applications. The presence of methoxy groups and the binaphthalene core contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 2,2’-dibromo-1,1’-binaphthalene.
Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction between 4-methoxyphenylboronic acid and 2,2’-dibromo-1,1’-binaphthalene in the presence of a palladium catalyst and a base. This reaction forms the desired binaphthalene core with methoxyphenyl substituents.
Purification: The product is purified using column chromatography to obtain the pure ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.
化学反应分析
Types of Reactions: ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted binaphthol derivatives.
科学研究应用
®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
相似化合物的比较
- ®-3,3’-bis(4-Hydroxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol
- ®-3,3’-bis(4-Methylphenyl)-[1,1’-Binaphthalene]-2,2’-diol
- ®-3,3’-bis(4-Chlorophenyl)-[1,1’-Binaphthalene]-2,2’-diol
Comparison:
- Uniqueness: The presence of methoxy groups in ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol enhances its stability and reactivity compared to its hydroxy, methyl, and chloro analogs.
- Reactivity: The methoxy groups make it more electron-rich, influencing its reactivity in electrophilic aromatic substitution reactions.
- Applications: Its unique properties make it more suitable for specific applications in asymmetric catalysis and material science.
属性
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)naphthalen-1-yl]-3-(4-methoxyphenyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O4/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31(33(29)35)32-28-10-6-4-8-24(28)20-30(34(32)36)22-13-17-26(38-2)18-14-22/h3-20,35-36H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWULKUPHJNJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)




![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)








